

SU11657 receptor tyrosine kinase inhibitor

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: SU11657

Cat. No.: S1888399

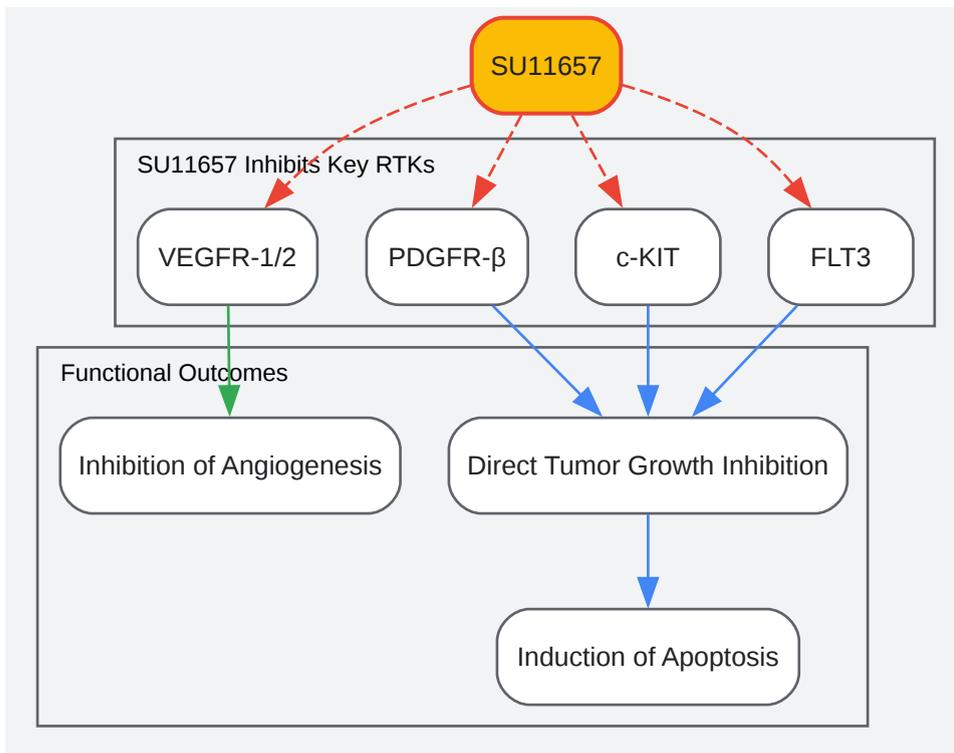
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Mechanism of Action and Primary Targets

SU11657 exerts its effects by inhibiting multiple critical signaling pathways that drive tumor cell proliferation and blood vessel formation (angiogenesis). The table below summarizes its key molecular targets.

Target Receptor	Receptor Family	Primary Role in Cancer
PDGFR-β (Platelet-derived growth factor receptor beta) [1] [2]	Class III	Tumor cell proliferation & stromal support
VEGFR-1/2 (Vascular endothelial growth factor receptor) [1] [2]	Class V	Angiogenesis (formation of new blood vessels)
c-KIT (Stem cell factor receptor) [1] [2]	Class III	Tumor cell proliferation & survival
FLT3 (FMS-related tyrosine kinase 3) [3] [4]	Class III	Promotion of proliferation & survival in leukemia cells

The following diagram illustrates the core signaling pathways inhibited by **SU11657** and their functional outcomes in tumor cells.



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SU11657 multi-target inhibition of tumor growth and angiogenesis.

Experimental Efficacy in Disease Models

Preclinical studies have evaluated **SU11657** across various cancer types, demonstrating its potential utility in solid tumors and leukemias. Key quantitative findings are summarized in the table below.

Cancer Model	Experimental Setup	Key Efficacy Findings	Proposed Mechanism
Neuroblastoma (human xenografts in mice) [1] [2]	Oral administration: 40 mg/kg/day	88-93.8% tumor growth inhibition; 63-96% reduction in angiogenesis	Inhibition of VEGFR-2 & PDGFR-β; decreased tumor cell & endothelial survival

Cancer Model	Experimental Setup	Key Efficacy Findings	Proposed Mechanism
Acute Promyelocytic Leukemia (APL) with FLT3-ITD mutation (mouse model) [3]	SU11657 (20 mg/kg/day) + Doxorubicin	Median survival: 55 days (SU11657 alone) vs 62 days (combination therapy)	FLT3 inhibition overcoming chemotherapy resistance; induced apoptosis
Pediatric AML (in vitro) [5]	Treatment of primary patient samples	Significant cytotoxicity in FLT3 or KIT mutated samples; moderate effect in wild-type	Direct cytotoxicity against kinase-dependent leukemic blasts
Meningioma (primary human cells) [6] [7]	SU11657 + Radiation (0-10 Gy photons)	Enhanced radiosensitivity; reduced clonogenic survival & cell proliferation	PDGFR/VEGF inhibition impairing DNA damage repair & survival

Key Experimental Protocols

The methodologies from pivotal studies provide a framework for investigating **SU11657**.

In Vivo Tumor Growth Inhibition (Neuroblastoma)

- **Cell Lines:** Human neuroblastoma xenografts (e.g., SK-N-AS, IMR-32, SH-SY5Y) [1] [2].
- **Animal Model:** Athymic mice [1] [2].
- **Dosing:** **SU11657** administered orally at 40 mg·kg⁻¹·d⁻¹ [1] [2].
- **Endpoint Measurements:**
 - Tumor volume is measured regularly and compared to control groups.
 - Tumor angiogenesis is quantified by immunohistochemical staining for endothelial markers (e.g., CD31) and microvessel density counting [1].
 - Plasma levels of ligands like VEGF-A and PDGF-BB can be measured by ELISA per milliliter of tumor volume [1].

Combination with Chemotherapy (Leukemia)

- **Animal Model:** Mice transplanted with bone marrow/spleen cells from PR-FLT3 leukemic animals [3].
- **Treatment Schedule:**
 - **SU11657:** 20 mg/kg/day via oral gavage, on a schedule of 3 days on/4 days off for 3 weeks [3].
 - **Doxorubicin:** 3 mg/kg/day via intraperitoneal injection for 3 consecutive days [3].
 - Treatment is initiated on day 7 post-transplantation to ensure disease engraftment [3].
- **Primary Endpoint:** Overall survival, analyzed using Kaplan-Meier curves and log-rank test [3].

Radiosensitization (Meningioma)

- **Cells:** Freshly isolated primary human meningioma cells (benign and atypical), used at low passages (up to passage 6) [6] [7].
- **SU11657 Treatment:** Cells are treated with the inhibitor prior to or in conjunction with irradiation [6] [7].
- **Irradiation:** 6-MV photons at doses ranging from 0 to 10 Gy [6] [7].
- **Assays:**
 - **Clonogenic Survival Assay:** To measure the ability of a single cell to proliferate indefinitely post-treatment. This is the gold standard for measuring radiosensitivity [6] [7].
 - **Cell Proliferation Assay:** To determine the reduction in total cell number and the synergistic effect of **SU11657** with radiation [6] [7].

Research and Development Context

- **Relation to Approved Drugs:** **SU11657** is a structural and functional analogue of **sunitinib (SU11248)**, an FDA-approved multi-targeted tyrosine kinase inhibitor [3] [4] [5]. Its study provides a foundational understanding of the pharmacology and potential applications of this class of drugs.
- **Overcoming Treatment Resistance:** Research in AML models highlights a key clinical rationale for **SU11657** and similar agents: the ability to **overcome resistance to traditional chemotherapeutics** like anthracyclines in FLT3-mutated leukemia [3] [4].
- **Current Status:** The search results indicate that **SU11657** has been primarily used as a **preclinical research tool**. Its development has likely informed the clinical application of other, more advanced inhibitors in its class rather than progressing directly to human trials itself.

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- To cite this document: Smolecule. [SU11657 receptor tyrosine kinase inhibitor]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1888399#su11657-receptor-tyrosine-kinase-inhibitor>]

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